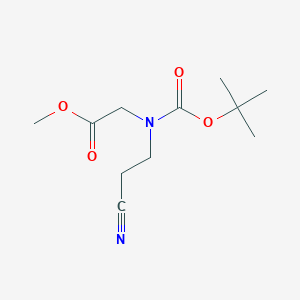
1-(Benzyl)-4-(dimethylamino)pyridinium chloride, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyl)-4-(dimethylamino)pyridinium chloride, commonly known as BDMAP, is an organic compound that has been used in a variety of scientific research applications. It is a quaternary ammonium salt, which is a type of organic compound that contains a nitrogen atom with four attached organic groups. BDMAP is a highly versatile compound that has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
BDMAP has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes and other proteins, and as a reagent for the synthesis of a variety of organic compounds. BDMAP has also been used in the study of cell membranes, as it can be used to alter the permeability of cell membranes. BDMAP has also been used in the study of the effects of drugs on cells and tissues.
Mechanism of Action
The mechanism of action of BDMAP is not completely understood. However, it is believed that BDMAP works by interacting with proteins and other molecules in the cell. It is thought that BDMAP binds to proteins and other molecules in the cell, altering their structure and function. It is also believed that BDMAP can alter the permeability of cell membranes, allowing certain molecules to pass through the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDMAP have not been extensively studied. However, it is believed that BDMAP can have a variety of effects on cells and tissues. BDMAP has been shown to inhibit the activity of certain enzymes and proteins, which can affect the biochemical processes in the cell. BDMAP has also been shown to alter the permeability of cell membranes, which can affect the transport of molecules into and out of the cell.
Advantages and Limitations for Lab Experiments
BDMAP has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of scientific research applications. BDMAP is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, BDMAP is relatively inexpensive and easy to obtain.
However, BDMAP also has certain limitations. BDMAP is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, BDMAP can be toxic in high concentrations, so it must be handled with care.
Future Directions
There are a variety of potential future directions for the use of BDMAP. BDMAP could be used to study the effects of drugs on cells and tissues, as it can alter the permeability of cell membranes. BDMAP could also be used to study the effects of certain enzymes and proteins on biochemical processes in the cell. Additionally, BDMAP could be used in the synthesis of a variety of organic compounds. Finally, BDMAP could be used as a catalyst in organic synthesis, as it can promote certain reactions.
Synthesis Methods
BDMAP can be synthesized in a two-step process. The first step involves the reaction of pyridine with benzyl bromide in the presence of a base such as sodium hydroxide. This reaction produces 1-(benzyl)-4-pyridinium chloride. The second step involves the reaction of 1-(benzyl)-4-pyridinium chloride with dimethylamine in the presence of a base such as sodium hydroxide. This reaction produces 1-(benzyl)-4-(dimethylamino)pyridinium chloride, which is also known as BDMAP.
properties
IUPAC Name |
1-benzyl-N,N-dimethylpyridin-1-ium-4-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.ClH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRRFUCFQZVHRI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)
![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)



![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)



![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)